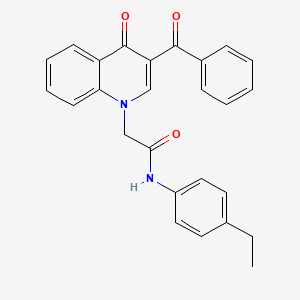
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide" is a derivative of 4-oxoquinoline, a class of organic substances known for their biological and synthetic versatility. These derivatives are of significant interest in medicinal chemistry due to their association with various pharmacological activities, including antibacterial and antiviral properties . The presence of different substituents on the quinoline core can lead to a wide range of biological activities and potential applications in drug development.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, acylation, and coupling reactions. For instance, the synthesis of similar compounds has been reported through the reaction of ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines , and the Sonogashira cross-coupling of quinoline carbaldehydes with iodophenyl acetamides . The regioselectivity of reactions, such as N-ethylation, is also a critical factor in the synthesis of these compounds, as demonstrated in the study of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry . Theoretical calculations, including density functional theory (DFT), can complement experimental data to provide insights into the vibrational spectroscopy of these molecules . Molecular docking studies can further elucidate the interaction of these compounds with biological targets, as seen in the docking of similar compounds with BRCA2 complex and pyrrole inhibitor, suggesting potential inhibitory activity .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are influenced by the structural effects of substituents on the quinoline core. The reactivity of these compounds can be studied through experimental and theoretical methods to understand the influence of different functional groups on the chemical behavior of the molecule . The regioselectivity of reactions, such as the N-ethylation of N-benzyl-4-oxoquinoline derivatives, is an example of the chemical reactivity analysis that can be performed .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are crucial for their potential application as pharmaceutical agents. For example, the introduction of specific substituents can improve the plasmatic stability of these compounds, as seen in the development of antifungal agents . Theoretical studies, including DFT calculations, can predict properties like molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties, which are essential for understanding the behavior of these molecules under different conditions .
科学的研究の応用
Antimicrobial Applications
Research has demonstrated the synthesis and characterization of new quinazoline derivatives with potential antimicrobial properties. For instance, compounds synthesized from related quinazoline structures have been evaluated for their antibacterial and antifungal activities, showing promising results against various strains such as Escherichia coli, Staphylococcus aureus, and Candida species (Desai et al., 2007).
Analgesic and Anti-inflammatory Activities
Studies have also explored the analgesic and anti-inflammatory potentials of quinazolinyl acetamides. Novel synthetic pathways have led to compounds exhibiting significant analgesic and anti-inflammatory effects, with some showing comparable or superior potency to established drugs like diclofenac sodium (Alagarsamy et al., 2015).
Antitumor Activity
The antitumor potential of quinazoline analogues has been a subject of interest. A particular study focused on synthesizing 3-benzyl-substituted-4(3H)-quinazolinones, revealing compounds with broad-spectrum antitumor activity. These synthesized compounds were found to be more potent in inhibiting tumor cell growth compared to the control, 5-FU, indicating their potential as cancer therapeutics (Al-Suwaidan et al., 2016).
Imaging and Diagnostic Applications
Research into imaging and diagnostic applications has led to the evaluation of novel PET ligands based on quinazoline derivatives for their ability to visualize increased expression of translocator proteins in conditions like brain injury. These studies provide insights into the development of diagnostic tools for neurological conditions (Yui et al., 2010).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of quinazoline derivatives have been widely studied, providing valuable methodologies for producing compounds with potential biological activities. These studies offer insights into the chemical properties and reactivity of quinazoline-based compounds, laying the groundwork for further exploration of their applications in various fields of scientific research (Karmakar et al., 2007).
特性
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-2-18-12-14-20(15-13-18)27-24(29)17-28-16-22(25(30)19-8-4-3-5-9-19)26(31)21-10-6-7-11-23(21)28/h3-16H,2,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGGRWXBXYHKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

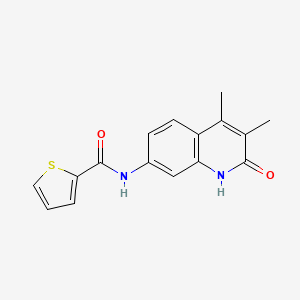
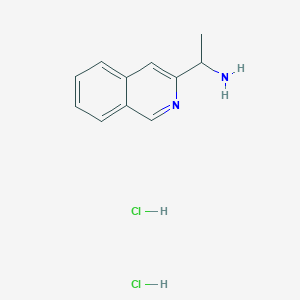
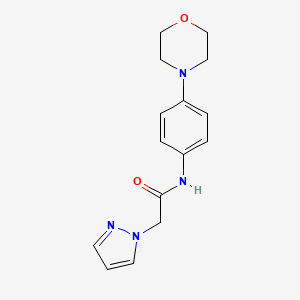
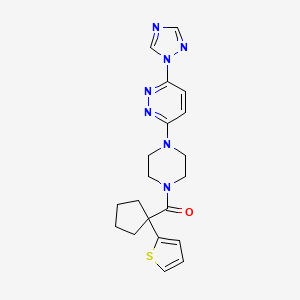
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)
![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)

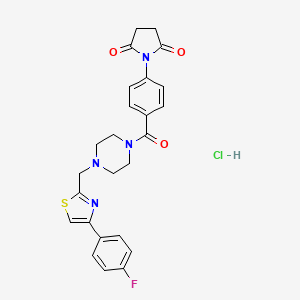
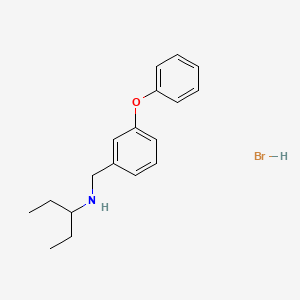
![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)
![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)